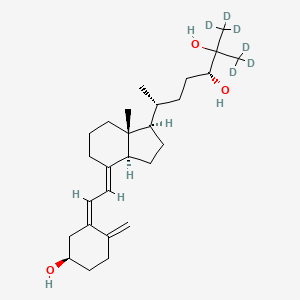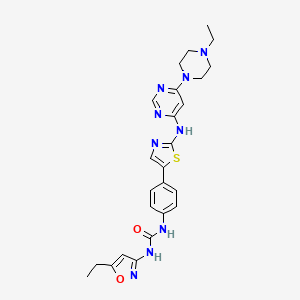
c-Kit-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
c-Kit-IN-2 is a potent inhibitor of the c-KIT receptor tyrosine kinase, which is encoded by the KIT gene. This compound has shown significant antiproliferative activities against various gastrointestinal stromal tumor cell lines, making it a promising candidate for cancer research and treatment .
Métodos De Preparación
The synthesis of c-Kit-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Análisis De Reacciones Químicas
c-Kit-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dimethyl sulfoxide or acetonitrile. .
Aplicaciones Científicas De Investigación
c-Kit-IN-2 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the inhibition of c-KIT and related pathways.
Biology: The compound is employed in cellular assays to investigate its effects on cell proliferation, migration, and survival.
Medicine: this compound is being explored as a potential therapeutic agent for treating cancers, particularly gastrointestinal stromal tumors and other malignancies with c-KIT mutations.
Industry: The compound’s inhibitory properties are utilized in the development of targeted cancer therapies and diagnostic tools
Mecanismo De Acción
c-Kit-IN-2 exerts its effects by binding to the c-KIT receptor tyrosine kinase, thereby inhibiting its activity. This inhibition disrupts the downstream signaling pathways, including the phosphatidylinositol-3-kinase/Akt, mitogen-activated protein kinase/ERK, and Janus kinase/signal transducer and activator of transcription pathways. These pathways are crucial for cell proliferation, survival, differentiation, and migration .
Comparación Con Compuestos Similares
c-Kit-IN-2 is compared with other c-KIT inhibitors such as imatinib, dasatinib, and nilotinib. While these compounds also target the c-KIT receptor, this compound has shown superior antiproliferative activities against certain gastrointestinal stromal tumor cell lines. Additionally, this compound exhibits a unique binding profile and higher selectivity for c-KIT, making it a valuable tool for overcoming resistance seen with other inhibitors .
Similar Compounds
- Imatinib
- Dasatinib
- Nilotinib
- Thiazolo[5,4-b]pyridine derivatives
Propiedades
Fórmula molecular |
C25H29N9O2S |
|---|---|
Peso molecular |
519.6 g/mol |
Nombre IUPAC |
1-(5-ethyl-1,2-oxazol-3-yl)-3-[4-[2-[[6-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]amino]-1,3-thiazol-5-yl]phenyl]urea |
InChI |
InChI=1S/C25H29N9O2S/c1-3-19-13-22(32-36-19)30-24(35)29-18-7-5-17(6-8-18)20-15-26-25(37-20)31-21-14-23(28-16-27-21)34-11-9-33(4-2)10-12-34/h5-8,13-16H,3-4,9-12H2,1-2H3,(H,26,27,28,31)(H2,29,30,32,35) |
Clave InChI |
YRQLHEOCJDBHLJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN=C(S3)NC4=CC(=NC=N4)N5CCN(CC5)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



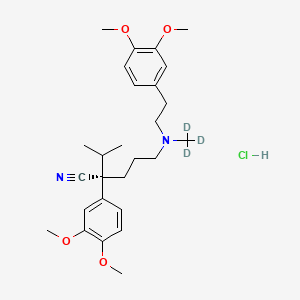

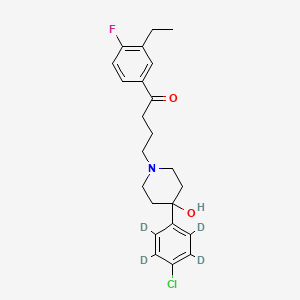
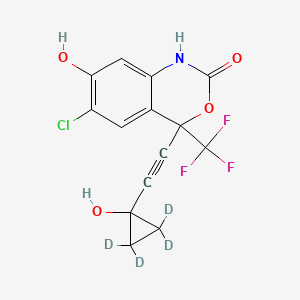
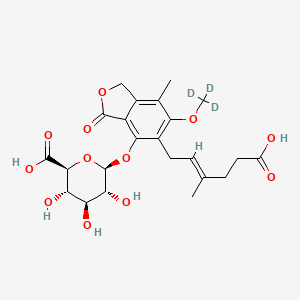
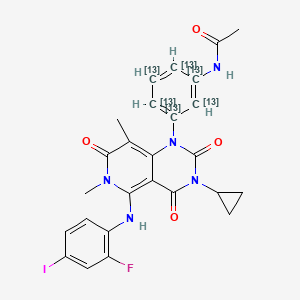
![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)
![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)
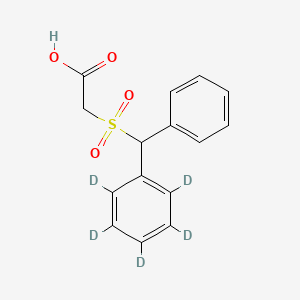

![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)
